BenchChemオンラインストアへようこそ!

Cyclapolin 9

Kinase Selectivity PLK1 Off-Target Profiling

Cyclapolin 9 is a benzothiazole N-oxide small molecule that acts as a selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) with an IC50 value of 500 nM in cell-free assays. It demonstrates high selectivity against a panel of 20 kinases, with no observed activity against other kinases, making it a valuable tool for dissecting PLK1-specific functions in mitotic progression and cellular proliferation.

Molecular Formula C9H4F3N3O4S
Molecular Weight 307.21 g/mol
Cat. No. B1669391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclapolin 9
SynonymsCyclapolin-9;  Cyclapolin 9;  Cyclapolin9; 
Molecular FormulaC9H4F3N3O4S
Molecular Weight307.21 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16)
InChIKeyFHFLXKUKCSDMLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyclapolin 9: A Selective, ATP-Competitive PLK1 Inhibitor for Targeted Mitosis and Kinase Selectivity Research


Cyclapolin 9 is a benzothiazole N-oxide small molecule that acts as a selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) with an IC50 value of 500 nM in cell-free assays . It demonstrates high selectivity against a panel of 20 kinases, with no observed activity against other kinases, making it a valuable tool for dissecting PLK1-specific functions in mitotic progression and cellular proliferation . Cyclapolin 9 is derived from a virtual screening campaign and is commercially available for research use .

Beyond IC50: Why Cyclapolin 9's Unique Selectivity Profile Defines Its Research Value Over Broader-Spectrum PLK Inhibitors


PLK1 inhibitors are not interchangeable due to vastly different selectivity profiles and off-target effects. For example, BI 2536 and Volasertib (BI 6727) are potent PLK1 inhibitors (IC50 ~0.8 nM) but also potently inhibit PLK2 and PLK3 . Rigosertib, while a PLK1 inhibitor (IC50 9 nM), is a multi-kinase inhibitor with significant activity against PDGFR, BCR-ABL, and Src . In contrast, Cyclapolin 9 is distinguished by its absolute selectivity for PLK1, showing no activity against a panel of 20 other kinases at relevant concentrations . This specificity is critical for experiments where PLK2/3-mediated compensation or off-target toxicity would confound interpretation of PLK1-dependent phenotypes, particularly in long-term cellular assays or in vivo models.

Quantitative Differentiation of Cyclapolin 9: Head-to-Head Selectivity and Functional Comparisons


Absolute PLK1 Selectivity vs. Multi-Kinase Inhibition in Leading Clinical Candidates

Cyclapolin 9 exhibits a clean selectivity profile, with no detectable activity against a panel of 20 diverse kinases at concentrations up to 10 µM . This contrasts sharply with clinical-stage PLK1 inhibitors like BI 2536 and Volasertib, which, despite being marketed as selective, retain nanomolar potency against PLK2 and PLK3 (IC50 values of 3.5-5 nM and 9-56 nM, respectively) , and Rigosertib, which is a multi-kinase inhibitor with IC50 values of 18-260 nM against PDGFR, BCR-ABL, and Src .

Kinase Selectivity PLK1 Off-Target Profiling

Functional Inhibition of Alpha1-Adrenergic Smooth Muscle Contraction: A Head-to-Head Comparison with SBE 13

In ex vivo human prostate tissue, Cyclapolin 9 (3 µM) significantly inhibited contractions induced by α1-adrenergic agonists (methoxamine, phenylephrine, noradrenaline), while showing no effect on contractions induced by endothelin-1 or the thromboxane A2 analog U46619 . The PLK1 inhibitor SBE 13 (1 µM) demonstrated an identical, highly specific functional profile, confirming that this effect is mediated through PLK1 inhibition rather than off-target smooth muscle effects .

Smooth Muscle Pharmacology Urology Benign Prostatic Hyperplasia

Lower Potency but Superior Selectivity: A Rationale for Tool Compound Selection

Cyclapolin 9 has an IC50 of 500 nM for PLK1, which is significantly less potent than clinical candidates like BI 2536 (IC50 0.83 nM), Volasertib (IC50 0.87 nM), or GSK461364 (Ki 2.2 nM) . However, its complete lack of activity against other kinases, including PLK2 and PLK3, makes it a superior chemical probe for target validation studies where high potency is not required but unambiguous target specificity is paramount .

Chemical Probe Selectivity vs. Potency Target Validation

Unique Benzothiazole N-Oxide Scaffold: Chemical Differentiation from Dihydropteridinone and Other PLK1 Inhibitor Chemotypes

Cyclapolin 9 possesses a distinct benzothiazole N-oxide core (C9H4F3N3O4S; MW 307.21) , which is chemically unrelated to the dihydropteridinone scaffold of BI 2536/Volasertib, the thiophene carboxamide scaffold of GSK461364, or the styryl sulfone scaffold of Rigosertib . This structural divergence is associated with its unique selectivity profile and offers a chemically orthogonal tool for exploring PLK1 biology without scaffold-based off-target liabilities.

Medicinal Chemistry Chemical Scaffold Structure-Activity Relationship

Validated Applications of Cyclapolin 9 in Specialized Research Contexts


Unambiguous Dissection of PLK1-Specific Signaling in Mitotic Progression Studies

Due to its absolute selectivity for PLK1 over PLK2 and PLK3, Cyclapolin 9 is ideal for experiments requiring clear attribution of mitotic phenotypes to PLK1 inhibition. Unlike BI 2536 or Volasertib, which simultaneously inhibit PLK2/3, Cyclapolin 9 eliminates confounding compensation mechanisms, enabling precise study of PLK1's role in centrosome maturation, spindle assembly, and cytokinesis .

Functional Pharmacology of PLK1 in Urological Smooth Muscle Research

Cyclapolin 9 has been directly validated in human prostate tissue assays, where it selectively inhibits α1-adrenergic smooth muscle contraction at 3 µM . This makes it a valuable tool for exploring PLK1-dependent signaling pathways in benign prostatic hyperplasia (BPH) and lower urinary tract symptoms (LUTS), a niche where other PLK1 inhibitors have not been characterized.

Orthogonal Chemical Validation in PLK1 Target Engagement Studies

The unique benzothiazole N-oxide scaffold of Cyclapolin 9 provides a chemically distinct alternative to dihydropteridinone-based PLK1 inhibitors. Researchers can use Cyclapolin 9 as a structurally unrelated tool to confirm that observed biological effects are truly PLK1-mediated and not due to scaffold-specific off-target activities .

Selective PLK1 Inhibition in Long-Term Cellular Assays Where Off-Target Toxicity is a Concern

In prolonged cell culture experiments, the cumulative off-target effects of multi-kinase inhibitors like Rigosertib (inhibiting PDGFR, BCR-ABL, Src) can confound results. Cyclapolin 9's clean kinase selectivity profile minimizes such confounding effects, allowing for more accurate assessment of PLK1-dependent phenotypes over extended time courses .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclapolin 9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.